Isopentyl 3,5-dinitrobenzoate

Gas Chromatography Kovats Retention Index Structure-Retention Relationships

Isopentyl 3,5-dinitrobenzoate (IUPAC: 3-methylbutyl 3,5-dinitrobenzoate) is a branched alkyl ester of 3,5-dinitrobenzoic acid within the nitrobenzoate derivatives class, with a molecular weight of 282.25 g/mol and a computed XLogP3 of 3.1. It is primarily employed as an analytical derivatization reagent for alcohol identification via crystalline ester formation or gas chromatography, and as a potential chemical marker for liquid hydrocarbons.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 10574-12-6
Cat. No. B174510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl 3,5-dinitrobenzoate
CAS10574-12-6
SynonymsBenzoic acid, 3,5-dinitro-, 3-Methylbutyl ester
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H14N2O6/c1-8(2)3-4-20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,3-4H2,1-2H3
InChIKeyOVANGOIYCAFEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl 3,5-Dinitrobenzoate (CAS 10574-12-6): Core Identity and Analytic Utility


Isopentyl 3,5-dinitrobenzoate (IUPAC: 3-methylbutyl 3,5-dinitrobenzoate) is a branched alkyl ester of 3,5-dinitrobenzoic acid within the nitrobenzoate derivatives class, with a molecular weight of 282.25 g/mol and a computed XLogP3 of 3.1 [1]. It is primarily employed as an analytical derivatization reagent for alcohol identification via crystalline ester formation or gas chromatography, and as a potential chemical marker for liquid hydrocarbons [2][3]. Its branched isopentyl chain introduces distinct physicochemical properties compared to linear alkyl analogs, which are critical for chromatographic separation efficiency, physical handling, and application-specific performance.

Why Generic 3,5-Dinitrobenzoate Ester Substitution Fails for Isopentyl 3,5-Dinitrobenzoate Procurement


In-class substitution of 3,5-dinitrobenzoate esters without considering alkyl chain architecture can lead to significant performance deviations in analytical workflows. The isopentyl (3-methylbutyl) ester is not functionally interchangeable with its linear n-pentyl or n-butyl counterparts due to quantifiable differences in gas chromatographic retention, lipophilicity, and physical state [1][2]. These differences directly impact peak resolution in GC analyses, extraction efficiency in liquid-liquid partitioning, and ease of handling during derivatization protocols. The following quantitative evidence demonstrates that selecting isopentyl 3,5-dinitrobenzoate is a deliberate choice for specific analytical selectivity and physical property requirements, not a commodity decision [3].

Quantitative Differentiation Evidence for Isopentyl 3,5-Dinitrobenzoate Against Closest Analogs


Kovats Retention Index Reduction Due to Alkyl Chain Branching on Non-Polar Columns

The isopentyl ester exhibits a significantly lower Kovats retention index on the standard non-polar SE-30 capillary column compared to its linear n-pentyl isomer. This reduced retention, directly attributable to the branched 3-methylbutyl chain, allows for earlier elution and improved separation from higher-molecular-weight matrix interferences in complex samples [1][2].

Gas Chromatography Kovats Retention Index Structure-Retention Relationships Derivatization

Reduced Lipophilicity (LogP) of Branched-Chain Ester vs. Linear Isomer

The isopentyl 3,5-dinitrobenzoate exhibits a lower partition coefficient (LogP) compared to the linear n-pentyl ester, a consequence of the more compact, branched alkyl chain. This reduced lipophilicity alters its behavior in reversed-phase liquid chromatography and liquid-liquid extraction procedures, making it the preferred choice when a less hydrophobic derivative is required [1][2].

Lipophilicity Partition Coefficient Computational Chemistry Sample Preparation

Alteration of Physical State and Melting Behavior Through Chain Branching

Branching in the alkyl chain disrupts crystal packing, leading to a significantly depressed melting point or even a liquid physical state at room temperature for the isopentyl derivative, in stark contrast to the well-defined crystalline solid of the linear n-pentyl ester (mp 43-45 °C) [1]. This directly impacts the compound's utility in classical alcohol identification, where sharp-melting crystalline derivatives are sought, and indicates a preference for the linear derivative in that specific application [2].

Derivatization Crystallinity Physical Properties Organic Synthesis

Structural Proof of Disrupted Intermolecular Interactions via Single-Crystal XRD

Crystal structure analysis of closely related branched 3,5-dinitrobenzoates reveals an absence of directional hydrogen-bonding interactions that govern the packing of linear alkyl chain analogs. Single-crystal X-ray diffraction of isopropyl 3,5-dinitrobenzoate shows 'isolated molecules' stacked without specific interactions, while methyl 3,5-dinitrobenzoate forms C(7) chains via C-H···O hydrogen bonds [1]. This class-level inference supports the distinct physical state and lowered melting point observed for the isopentyl derivative.

Crystal Engineering X-ray Crystallography Solid-State Chemistry

Differential Alkaline Hydrolysis Kinetics as a Function of Alkyl Chain Structure

The rate of alkaline hydrolysis of 3,5-dinitrobenzoate esters is highly sensitive to the structure of the alkyl moiety, forming the basis of a kinetic method for alcohol identification. The isoamyl ester exhibits a distinct second-order rate constant [1]. The study demonstrates that esters with melting points differing by only two degrees can have hydrolysis rates that differ by a factor of eight, highlighting the unique kinetic profile conferred by the isopentyl chain [1].

Hydrolytic Stability Kinetics Analytical Chemistry Alcohol Identification

Precision Application Scenarios for Isopentyl 3,5-Dinitrobenzoate Based on Differential Evidence


Gas Chromatographic Resolution of Co-Eluting Alcohol Analytes

In complex mixture analysis, such as fragrance, flavor, or petroleum oxygenate profiling, the linear n-pentyl ester may co-elute with matrix components. The lower Kovats retention index of the isopentyl ester (1995 vs. 2039 for n-pentyl on SE-30) provides a chromatographic window that separates the target analyte peak from interferences, ensuring accurate peak integration and quantitation .

Liquid-Phase Derivatization for Automated High-Throughput Screening

The low melting point or liquid physical state of the isopentyl ester facilitates direct liquid handling in automated synthesis or derivatization platforms. Unlike the crystalline n-pentyl derivative, which requires weighing and dissolution, the isopentyl ester can be dispensed volumetrically, reducing preparation time and improving reproducibility in high-throughput analytical workflows .

Partition Coefficient Tailoring in Sample Preparation Protocols

When developing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method, a less lipophilic derivative may be required to minimize non-specific binding to hydrophobic matrix components. The isopentyl ester's XLogP3 of 3.1, compared to 3.9 for the n-pentyl ester, reduces retention on reversed-phase sorbents, enabling cleaner extracts for trace-level analysis of polar alcohols in fatty matrices .

Kinetic Confirmation of Alcohol Identity in Forensic or Unknown Sample Analysis

In challenging identification cases where melting point and chromatographic retention are inconclusive, the distinct alkaline hydrolysis rate of the isopentyl ester provides a third, orthogonal characterization parameter. This kinetic method requires sub-milligram quantities and can distinguish between structurally similar alcohols, offering a powerful confirmatory tool for forensic or quality control laboratories .

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